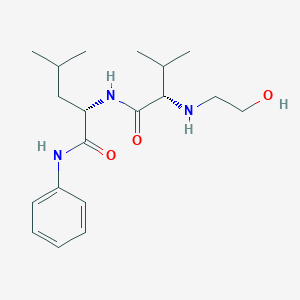

N-2-Hydroxyethyl-val-leu-anilide

Overview

Description

Elaidic Acid methyl ester, also known as methyl trans-9-octadecenoate, is an esterified form of elaidic acid. Elaidic acid is a trans fatty acid with the chemical formula C19H36O2. It is a colorless oily solid and is the trans isomer of oleic acid. Elaidic Acid methyl ester is commonly found in biodiesel produced by microalgae and in certain plant oils .

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidic Acid methyl ester can be synthesized through the esterification of elaidic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of Elaidic Acid methyl ester often involves the hydrogenation of polyunsaturated fatty acids followed by esterification. The hydrogenation process converts the cis double bonds in unsaturated fatty acids to trans double bonds, resulting in the formation of elaidic acid. This is then esterified with methanol to produce Elaidic Acid methyl ester .

Chemical Reactions Analysis

Types of Reactions

Elaidic Acid methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: It can be reduced to form saturated fatty acid esters.

Substitution: It can undergo nucleophilic substitution reactions at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid esters.

Substitution: Amides and esters with different alkyl groups.

Scientific Research Applications

Elaidic Acid methyl ester has several applications in scientific research:

Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: It is studied for its effects on cellular metabolism and membrane fluidity.

Medicine: Research has focused on its role in cardiovascular diseases due to its presence in trans fats.

Industry: It is used in the production of biodiesel and as a component in various industrial lubricants

Mechanism of Action

Elaidic Acid methyl ester exerts its effects primarily through its incorporation into cell membranes, where it can alter membrane fluidity and function. It can also influence the activity of enzymes involved in lipid metabolism. The trans configuration of the double bond in Elaidic Acid methyl ester makes it more rigid compared to its cis counterpart, oleic acid, which can affect the physical properties of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Oleic Acid methyl ester: The cis isomer of Elaidic Acid methyl ester.

Linoleic Acid methyl ester: A polyunsaturated fatty acid ester.

Stearic Acid methyl ester: A saturated fatty acid ester.

Uniqueness

Elaidic Acid methyl ester is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, oleic acid methyl ester. This trans configuration makes it more rigid and less fluid, which can have significant biological implications .

Biological Activity

N-2-Hydroxyethyl-Val-Leu-anilide is a synthetic compound that has garnered interest in biochemical research due to its potential applications in understanding protein modifications and assessing exposure to alkylating agents. This article provides a comprehensive overview of its biological activity, including relevant research findings, methodologies, and implications in various fields.

This compound is classified as an N-modified peptide. Its structure includes a hydroxyethyl group attached to the nitrogen atom, which plays a crucial role in its interaction with biological systems. The compound has been utilized primarily as a standard for quantifying N-terminal globin modifications in erythrocytes, particularly in studies involving exposure to harmful substances such as alkylating agents.

The biological activity of this compound is closely associated with its role as a standard in Edman degradation methods. This technique allows for the determination of protein modifications by analyzing the cleavage of amino acids from the N-terminal end of peptides. In particular, it has been applied to assess hemoglobin adducts formed from various carcinogens, providing insights into the extent of exposure and potential biological effects.

Case Studies and Research Findings

- Quantification of Hemoglobin Adducts : A study demonstrated the effectiveness of this compound as a standard in quantifying hemoglobin adducts formed from propylene oxide exposure. The modified Edman degradation method utilized this compound to achieve accurate measurements of adduct levels, which were found to be significantly elevated in exposed rats compared to controls .

- Exposure Assessment : Research highlighted the use of this compound in epidemiological studies aimed at assessing internal exposure to carcinogens. By providing a reliable standard for quantification, it allowed researchers to correlate hemoglobin adduct levels with smoking status and other risk factors .

- Implications in Autoimmunity and Oncology : The compound's role extends beyond exposure assessment; it has been implicated in studies related to immune response modulation and cancer biology. For instance, inhibitors targeting enzymes related to peptide processing have shown promise in treating autoimmune diseases and enhancing anti-tumor immunity .

Data Tables

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O3/c1-13(2)12-16(18(24)21-15-8-6-5-7-9-15)22-19(25)17(14(3)4)20-10-11-23/h5-9,13-14,16-17,20,23H,10-12H2,1-4H3,(H,21,24)(H,22,25)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJRNDZHXMTSIQ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222985 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-53-6 | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucinamide, N-(2-hydroxyethyl)-L-valyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.